molecular formula C14H20N2O2 B6897171 N-(1-methoxypropan-2-yl)-3-methyl-2,3-dihydroindole-1-carboxamide

N-(1-methoxypropan-2-yl)-3-methyl-2,3-dihydroindole-1-carboxamide

Cat. No.: B6897171
M. Wt: 248.32 g/mol
InChI Key: FPTWLSMDSHDHRM-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-3-methyl-2,3-dihydroindole-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with a methoxypropan-2-yl group and a carboxamide functional group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(1-methoxypropan-2-yl)-3-methyl-2,3-dihydroindole-1-carboxamide typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution with Methoxypropan-2-yl Group: The indole core is then reacted with 1-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate to introduce the methoxypropan-2-yl group.

    Formation of the Carboxamide Group: The final step involves the reaction of the substituted indole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(1-methoxypropan-2-yl)-3-methyl-2,3-dihydroindole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the indole core.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-3-methyl-2,3-dihydroindole-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Researchers investigate its ability to interact with specific biological targets and pathways.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, including signal transduction and enzyme activity. It can serve as a probe to investigate the function of specific proteins or cellular components.

    Material Science: The compound’s unique structure and properties make it a candidate for the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Pharmacology: Researchers explore the compound’s pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-3-methyl-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to and modulate the activity of enzymes, receptors, or ion channels, leading to changes in cellular signaling and function. For example, it may inhibit the activity of specific kinases or phosphatases, thereby affecting signal transduction pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

N-(1-methoxypropan-2-yl)-3-methyl-2,3-dihydroindole-1-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.

    5-Methoxyindole-3-acetic acid: A naturally occurring indole derivative with roles in plant growth and development.

    Tryptophan: An essential amino acid and precursor to neurotransmitters like serotonin and melatonin.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-3-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-8-16(13-7-5-4-6-12(10)13)14(17)15-11(2)9-18-3/h4-7,10-11H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTWLSMDSHDHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)C(=O)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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